molecular formula C6H7NO4S B1370752 Thiophen-3-amine oxalate CAS No. 861965-63-1

Thiophen-3-amine oxalate

Cat. No. B1370752
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

Methyl 3-aminothiophene-2-carboxylate (1.52 g, 9.68 mmol) is dissolved in 2M NaOH (10 mL, 20 mmol) and heated to reflux in a 115° C. oil bath for 30 min. The mixture is cooled to rt, placed in an ice bath, and carefully acidified with concentrated HCl. The slurry is filtered and rinsed with H2O (25 mL). The cake is then dissolved in acetone (50 mL), dried over MgSO4, filtered, and concentrated to a thick paste. The crude material is dissolved in 1-propanol (25 mL), and oxalic acid (0.90 g, 10.0 mmol) is added portionwise. The mixture is heated at 38° C. for 45 min, cooled to rt, and diluted with ether. The precipitate is isolated via filtration, and washed with ether, affording 3-amino-thiophene oxalate (C135) as a fluffy white solid (70% yield). HRMS (FAB) calculated for C4H5NS+H: 100.0221, found 100.0229 (M+H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C(OC)=O.[OH-].[Na+].Cl.[C:14]([OH:19])(=[O:18])[C:15]([OH:17])=[O:16]>CCOCC>[C:14]([OH:19])(=[O:18])[C:15]([OH:17])=[O:16].[NH2:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
CUSTOM
Type
CUSTOM
Details
placed in an ice bath
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
rinsed with H2O (25 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The cake is then dissolved in acetone (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick paste
DISSOLUTION
Type
DISSOLUTION
Details
The crude material is dissolved in 1-propanol (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 38° C. for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated via filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)O)(=O)O.NC1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.